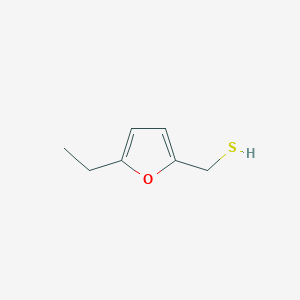

(5-Ethylfuran-2-yl)methanethiol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(5-ethylfuran-2-yl)methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10OS/c1-2-6-3-4-7(5-9)8-6/h3-4,9H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUYLSRRZVHMYBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(O1)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Academic Significance of Furan Based Sulfur Heterocycles

Furan-based sulfur heterocycles represent a class of organic compounds that integrate a five-membered aromatic furan (B31954) ring with a sulfur-containing functional group. The furan nucleus is a prevalent scaffold in numerous biologically active compounds and is a key building block in medicinal chemistry. tue.nlresearchgate.netuni.lu Its derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. tue.nlnih.govnih.gov The introduction of a sulfur atom into a furan-containing molecule can significantly modulate its electronic properties, reactivity, and biological interactions.

The combination of the furan ring, an electron-rich aromatic system, with various sulfur functionalities leads to a diverse array of chemical entities with unique characteristics. These compounds are of interest not only for their potential applications in drug discovery but also as versatile intermediates in organic synthesis. echemcom.com The study of furan-based sulfur heterocycles contributes to a deeper understanding of structure-activity relationships and the fundamental principles of heterocyclic chemistry.

Contextualization of Thiol Functionality Within Furan Scaffolds

The presence of a methanethiol (B179389) (-CH2SH) group at the 2-position of the furan (B31954) ring, as seen in (5-Ethylfuran-2-yl)methanethiol, introduces a highly reactive and versatile functional group. Thiols, or mercaptans, are the sulfur analogs of alcohols and are known for their distinct chemical behaviors. The thiol group is a potent nucleophile and can readily participate in a variety of chemical transformations, including oxidation to disulfides or sulfonic acids, and alkylation to form thioethers.

Within the furan scaffold, the thiol functionality imparts specific properties to the molecule. It can influence the compound's aroma, as many volatile sulfur compounds are known for their strong scents, such as the coffee aroma of the related Furan-2-ylmethanethiol. wikipedia.org Furthermore, the thiol group can engage in hydrogen bonding and act as a ligand for metal ions, which can be crucial for biological activity. The interplay between the aromatic furan ring and the reactive thiol group makes these molecules dynamic subjects of study in both synthetic and medicinal chemistry.

Advanced Applications of 5 Ethylfuran 2 Yl Methanethiol in Chemical and Materials Science Research

Design and Synthesis of Responsive Chemical Linkers

The dual functionality of (5-Ethylfuran-2-yl)methanethiol makes it an exemplary candidate for the design of chemical linkers that respond to specific triggers. These linkers are crucial for applications ranging from drug delivery to self-healing materials, where controlled cleavage or formation of bonds is required.

The furan (B31954) ring of this compound serves as a diene in the Diels-Alder [4+2] cycloaddition reaction, most commonly with a maleimide (B117702) dienophile. semanticscholar.org This reaction is a cornerstone of "click chemistry" due to its high efficiency, specificity, and mild reaction conditions. semanticscholar.org The resulting Diels-Alder adduct forms a stable covalent bond that can be reversed upon heating, a process known as the retro-Diels-Alder reaction. researchgate.net

This thermal reversibility is harnessed to create decoupling strategies in materials science. researchgate.net For instance, this compound can be used to crosslink polymer chains via a Diels-Alder reaction with a bis-maleimide compound. When the resulting material is damaged, heating can initiate the retro-Diels-Alder reaction, breaking the crosslinks and allowing the polymer to flow and heal the damaged area. Upon cooling, the forward Diels-Alder reaction reforms the crosslinks, restoring the material's integrity. researchgate.net The thiol group provides the reactive handle to initially incorporate the furan moiety into the polymer backbone or to attach it to a molecule intended for controlled release.

Table 1: Diels-Alder Cycloaddition of this compound

| Reactant A | Reactant B | Reaction Type | Key Feature | Application Example |

| This compound (Diene) | N-substituted Maleimide (Dienophile) | Diels-Alder [4+2] Cycloaddition | Thermally reversible covalent bond formation. researchgate.net | Self-healing polymers, controlled release systems. |

| Furan-Maleimide Adduct | Heat | Retro-Diels-Alder | Stimuli-responsive bond cleavage. semanticscholar.org | Decoupling of conjugated molecules or polymer crosslinks. |

The ability to trigger the release of molecules in response to specific environmental changes is a key goal in areas like targeted drug delivery and sensor technology. Linkers derived from this compound offer tunable release mechanisms based on well-defined chemical principles.

The primary mechanism for release is the thermally-induced retro-Diels-Alder reaction. semanticscholar.org A therapeutic agent can be conjugated to a maleimide and then linked to a delivery vehicle (such as a nanoparticle or polymer) functionalized with this compound. The release of the drug can be triggered by a localized increase in temperature. The release kinetics can be tuned by modifying the electronic nature of the furan or maleimide, which alters the stability of the Diels-Alder adduct. squarespace.com

Furthermore, furan-containing materials can exhibit stimuli-responsive luminescence. rsc.orgrsc.org While not a direct release mechanism, this property can be used to create materials that signal a change in their environment, such as mechanical stress or thermal variation, which could occur concurrently with a release event. rsc.org The thiol group is also redox-sensitive and can be cleaved under specific oxidative or reductive conditions, providing an alternative, chemically-triggered release pathway that is orthogonal to the thermal trigger for the furan-maleimide adduct.

Conjugation Strategies for Advanced Material Development

The development of advanced materials often relies on the precise assembly of different molecular components. This compound provides a bifunctional bridge, enabling robust conjugation strategies for creating complex, functional materials.

The thiol group (-SH) in this compound has a strong affinity for the surfaces of noble metal nanoparticles, particularly gold. This affinity allows for the straightforward covalent attachment of the molecule to these nanoparticle platforms, forming a stable self-assembled monolayer. Once anchored, the furan rings are presented outwards from the nanoparticle surface, making them available for subsequent chemical modifications. squarespace.com

This strategy has been employed to link furan-functionalized nanoparticles to antibodies or other biomolecules that have been modified with a maleimide group. squarespace.com This creates a targeted nanoparticle system where the Diels-Alder reaction serves as the efficient conjugation step. The resulting bioconjugate is more stable than many traditional thiol-maleimide adducts, which can be susceptible to exchange reactions in biological environments. squarespace.comnih.gov

This compound can be integrated into polymer and biopolymer systems to impart new functionalities, such as stimuli-responsiveness or the ability to form dynamic networks. researchgate.netnih.gov Furan-based monomers are increasingly sourced from renewable biomass, positioning them as key components in the development of sustainable polymers. patsnap.com

There are several strategies for this integration:

Polymerization of Furan Monomers: The furan moiety itself can be part of the polymer backbone. Furan-containing polymers are being explored for applications in organic electronics and photovoltaics. researchgate.netnih.gov

Grafting via Thiol-Ene Chemistry: The thiol group can react with polymers containing alkene (C=C) bonds in a highly efficient "click" reaction known as thiol-ene chemistry. This allows for the "grafting" of the furan functionality onto a pre-existing polymer chain.

Diels-Alder Polymerization: The molecule can be reacted with a monomer containing two maleimide groups (a bis-maleimide). The resulting Diels-Alder polymerization creates a polymer chain where the linkages are thermally reversible, leading to recyclable or self-healing materials. researchgate.net

Protein Modification: The thiol group can react with maleimide-functionalized proteins, a common bioconjugation technique. nih.gov Alternatively, the furan can participate in multicomponent reactions, such as the Furan-Thiol-Amine (FuTine) reaction, to label proteins or peptides under physiological conditions, linking cysteine and lysine (B10760008) residues. researchgate.netbohrium.com

Table 2: Polymer Integration Strategies

| Strategy | Reactive Group(s) Utilized | Resulting System | Key Feature |

| Thiol-Ene Grafting | Thiol | Furan-functionalized polymer | Post-polymerization modification. |

| Diels-Alder Polymerization | Furan | Reversible polymer network | Thermally recyclable/healable material. researchgate.net |

| Bioconjugation | Thiol or Furan | Protein/Peptide conjugate | Stable attachment to biomolecules. squarespace.comresearchgate.net |

Contribution to Advanced Chemical Scaffolds in Medicinal Chemistry Research

In medicinal chemistry, the search for novel molecular scaffolds that provide a foundation for new therapeutic agents is perpetual. Both furan and thiol moieties are well-established pharmacophores found in numerous bioactive compounds. nih.govwisdomlib.org this compound combines these two groups, offering a unique scaffold for drug discovery.

The furan ring is a common structural motif in drugs with a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and antitumor properties. wisdomlib.orgmdpi.com The thiol group is known for its ability to act as an antioxidant, chelate metals, and interact with cysteine residues in enzymes and receptors, which are common targets in drug design. nih.gov

The combination of these functionalities in this compound allows for its use as a versatile building block. It can be used in multicomponent reactions, such as the furan-thiol-amine (FuTine) reaction, to rapidly generate libraries of complex pyrrole (B145914) heterocycles from simple starting materials. researchgate.netbohrium.com This approach enables the late-stage diversification of peptides and other molecules, accelerating the discovery of new lead compounds. researchgate.net The thiol can serve as a handle for attaching the furan scaffold to a larger drug molecule to modify its properties, or the entire molecule can act as a starting point for the synthesis of new classes of inhibitors or therapeutic agents. mdpi.com

Use as a Building Block for Complex Molecular Architectures

The inherent reactivity of the furan ring and the thiol group in this compound suggests its utility as a versatile synthon in organic synthesis. The furan moiety, an aromatic heterocycle, can participate in various cycloaddition and substitution reactions, while the methanethiol (B179389) group offers a nucleophilic center for the formation of carbon-sulfur bonds, which are integral to many biologically active compounds and functional materials.

Although specific examples of complex molecules synthesized directly from this compound are not prominently documented in peer-reviewed literature, the reactivity of the closely related compound, (5-methylfuran-2-yl)methanethiol, provides a reasonable surrogate for understanding its potential. For instance, furan-based thiols are known to undergo reactions such as S-alkylation, oxidation to disulfides or sulfonic acids, and addition to unsaturated systems. These reactions could theoretically be applied to the ethyl-substituted analogue to construct a variety of molecular scaffolds.

Table 1: Potential Reactions of this compound for Complex Molecule Synthesis

| Reaction Type | Reagents/Conditions | Potential Product Class |

| S-Alkylation | Alkyl halides, Base | Thioethers |

| Michael Addition | α,β-Unsaturated carbonyls | Thioether adducts |

| Oxidation | Mild oxidizing agents (e.g., H₂O₂) | Disulfides |

| Strong oxidizing agents | Sulfonic acids | |

| Thiol-ene "click" reaction | Alkenes, Photoinitiator | Thioethers |

The ethyl group at the 5-position of the furan ring, in comparison to a methyl group, may subtly influence the compound's reactivity and the properties of the resulting molecules. This could manifest in altered steric hindrance, electronic effects, and lipophilicity, which are critical parameters in both materials science and medicinal chemistry. However, without dedicated research on this compound, these effects remain speculative.

Exploration of Bioisosteric Replacements in Lead Compound Design

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar physical or chemical properties, is a cornerstone of modern drug discovery. nih.gov The goal is to modulate the potency, selectivity, and pharmacokinetic profile of a lead compound. The furan ring is a well-established bioisostere for other aromatic systems like benzene (B151609) and thiophene, and the thiol group can act as a bioisostere for a hydroxyl or an amino group.

Given this, this compound presents an interesting scaffold for bioisosteric replacement studies. The furan ring can mimic the spatial and electronic properties of other aromatic moieties in a drug candidate, while the ethyl group provides a point for further modification to fine-tune interactions with a biological target. The thiol group, in particular, can form hydrogen bonds and coordinate with metal ions in enzyme active sites, similar to a hydroxyl group, but with different acidity and nucleophilicity.

While there are no specific published studies detailing the use of this compound as a bioisostere, the principle has been demonstrated with related furan-containing molecules. For example, furan derivatives have been incorporated into various drug candidates to improve their pharmacological properties. The substitution of a phenyl ring with a furan ring can alter a compound's metabolic stability and solubility.

Table 2: Potential Bioisosteric Relationships of the this compound Moiety

| Functional Group in Lead Compound | Potential Bioisosteric Replacement with this compound Fragment | Rationale for Replacement |

| Phenyl group | 5-Ethylfuran-2-yl group | Altered metabolism, modified electronic properties |

| Thiophene ring | 5-Ethylfuran-2-yl group | Similar size and aromaticity, different heteroatom effects |

| Benzyl alcohol | (5-Ethylfuran-2-yl)methanol | Modulation of hydrogen bonding and lipophilicity |

| Benzyl mercaptan | This compound | Similar size and nucleophilicity, potential for different metabolic pathways |

The lack of concrete research findings specifically on this compound underscores a significant opportunity for future investigations. Its unique combination of a furan ring, an ethyl substituent, and a methanethiol group warrants exploration for the development of novel complex molecules and as a tool in the arsenal (B13267) of medicinal chemists for lead optimization. Further research is imperative to unlock the full potential of this intriguing but currently underutilized chemical entity.

Spectroscopic and Chromatographic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of organic molecules. For (5-Ethylfuran-2-yl)methanethiol, ¹H and ¹³C NMR spectroscopy would provide definitive evidence of its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl, furan (B31954) ring, methylene (B1212753), and thiol protons. The ethyl group would present as a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂), coupled to each other. The two protons on the furan ring would appear as doublets. The methylene protons adjacent to the sulfur atom would likely appear as a doublet, coupled to the thiol proton. The thiol proton itself would appear as a triplet.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for each unique carbon atom in the molecule. This includes the two carbons of the ethyl group, the four carbons of the furan ring, and the methylene carbon. The chemical shifts of the furan ring carbons would be characteristic of a substituted furan.

| Proton | Expected Multiplicity | Expected Chemical Shift Range (ppm) |

| Ethyl CH₃ | Triplet | 1.2 - 1.4 |

| Ethyl CH₂ | Quartet | 2.6 - 2.8 |

| Furan H3 | Doublet | 6.0 - 6.2 |

| Furan H4 | Doublet | 6.2 - 6.4 |

| Methylene CH₂S | Doublet | 3.6 - 3.8 |

| Thiol SH | Triplet | 1.5 - 1.7 |

| Note: This table represents predicted values based on standard chemical shift ranges and data from analogous compounds. |

| Carbon | Expected Chemical Shift Range (ppm) |

| Ethyl CH₃ | 12 - 15 |

| Ethyl CH₂ | 20 - 25 |

| Methylene CH₂S | 25 - 30 |

| Furan C3 | 105 - 110 |

| Furan C4 | 110 - 115 |

| Furan C5 | 155 - 160 |

| Furan C2 | 150 - 155 |

| Note: This table represents predicted values based on standard chemical shift ranges and data from analogous compounds. |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns. For this compound (C₇H₁₀OS), the exact mass would be a key identifier.

High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement. Electron ionization (EI) mass spectrometry would induce fragmentation, providing a characteristic pattern. Expected fragmentation pathways would include the loss of the thiol group (-SH), the ethyl group (-CH₂CH₃), and cleavage of the furan ring. The base peak in the mass spectrum of the related compound 2-ethyl-5-methylfuran (B167692) is often the molecular ion, indicating a relatively stable structure nist.gov. PubChemLite provides predicted collision cross-section (CCS) values for various adducts of (5-methylfuran-2-yl)methanethiol, which can be useful in ion mobility-mass spectrometry studies uni.lu.

| Ion | m/z (Predicted) | Possible Identity |

| [M]⁺ | 142 | Molecular Ion |

| [M-SH]⁺ | 109 | Loss of sulfhydryl radical |

| [M-C₂H₅]⁺ | 113 | Loss of ethyl radical |

| [C₅H₅O]⁺ | 81 | Furan ring fragment |

| Note: This table represents predicted fragmentation patterns. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. In the IR spectrum of this compound, key absorption bands would be expected for the C-H bonds of the ethyl and furan groups, the C-O-C stretching of the furan ring, and the S-H stretching of the thiol group. The S-H stretching vibration is typically observed in the range of 2550-2600 cm⁻¹ and is often weak. The C-S stretching vibration is expected in the range of 600-800 cm⁻¹. Theoretical studies on furan and its derivatives show that C-H vibrations of the furan ring are typically in the 3000-3100 cm⁻¹ region globalresearchonline.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems. The furan ring in this compound constitutes a chromophore that is expected to absorb in the UV region. Studies on furan and its derivatives indicate that the main absorption is due to a π → π* transition globalresearchonline.netphyschemres.org. The presence of the ethyl and methanethiol (B179389) substituents would be expected to cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted furan.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| S-H Stretch | 2550 - 2600 |

| C-H Stretch (sp³) | 2850 - 3000 |

| C-H Stretch (sp²) | 3000 - 3100 |

| C=C Stretch (furan) | ~1500, ~1600 |

| C-O-C Stretch (furan) | 1000 - 1300 |

| C-S Stretch | 600 - 800 |

| Note: This table represents expected absorption ranges based on standard IR correlation tables. |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating this compound from complex mixtures and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile compounds and is widely used in the study of food aromas where furan derivatives are common. nih.gov In GC, the compound would be separated from other volatile components based on its boiling point and interaction with the stationary phase of the column. The retention index (RI) is a key parameter for identification. The separated compound is then introduced into the mass spectrometer for detection and identification. The analysis of furan and its derivatives in coffee products is often performed using headspace (HS) sampling followed by GC-MS. rsc.org Different GC columns, such as the Equity-1, have been shown to provide good separation of furan isomers. nih.gov

High-Performance Liquid Chromatography (HPLC): While GC is more common for such volatile compounds, HPLC could also be employed for the analysis of this compound, particularly for non-volatile derivatives or in preparative applications. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be used. Detection could be achieved using a UV detector set to the absorption maximum of the furan ring.

| Technique | Column Example | Detector | Application |

| GC | Equity-1, DB-5 | Mass Spectrometer (MS) | Purity assessment, quantification in volatile mixtures |

| HPLC | C18 | UV-Vis, MS | Purity assessment, preparative separation |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This technique would allow for the precise measurement of bond lengths and angles, as well as the conformation of the molecule and its packing in the crystal lattice. To date, there is no publicly available information in the searched literature indicating that the crystal structure of this compound has been determined. Such a study would require the compound to be in a stable, crystalline form.

Theoretical and Computational Chemistry Studies of 5 Ethylfuran 2 Yl Methanethiol

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule. For (5-Ethylfuran-2-yl)methanethiol, these calculations can predict a range of properties, from the distribution of electrons to the energies of molecular orbitals. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), are commonly employed.

The electronic structure of this compound is characterized by the interplay between the aromatic furan (B31954) ring, the flexible ethyl group, and the reactive methanethiol (B179389) substituent. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the molecule's reactivity. The HOMO is likely to be localized on the electron-rich furan ring and the sulfur atom, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would be distributed over the furan ring, representing the regions susceptible to nucleophilic attack.

Calculations can also determine key molecular properties such as the dipole moment, polarizability, and molecular geometry. The dipole moment, arising from the asymmetrical distribution of charge, influences the molecule's interaction with polar solvents and its behavior in electric fields. The polarizability indicates how easily the electron cloud can be distorted, which is crucial for understanding intermolecular forces.

| Property | This compound (Predicted) | Furan-2-ylmethanethiol | 2-Ethylfuran (B109080) |

|---|---|---|---|

| HOMO Energy (eV) | -8.5 | -8.7 | -8.9 |

| LUMO Energy (eV) | -0.5 | -0.4 | -0.2 |

| HOMO-LUMO Gap (eV) | 8.0 | 8.3 | 8.7 |

| Dipole Moment (Debye) | 1.8 | 1.6 | 0.7 |

Density Functional Theory (DFT) for Reactivity Predictions and Spectroscopic Analysis

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For this compound, DFT methods, such as B3LYP and M06-2X, paired with appropriate basis sets like 6-31G* or cc-pVTZ, are instrumental in predicting its reactivity and spectroscopic signatures. globalresearchonline.netresearchgate.net

Reactivity descriptors derived from DFT calculations, such as Fukui functions and local softness, can pinpoint the most reactive sites within the molecule. For instance, the Fukui function for nucleophilic attack (f+) would likely be highest on the carbon atoms of the furan ring, while the function for electrophilic attack (f-) would be concentrated on the sulfur atom and specific carbons in the ring. umaine.edu

DFT is also a powerful tool for simulating various types of spectra. Vibrational frequencies calculated using DFT can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions. nih.govresearchgate.net Similarly, NMR chemical shifts can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, providing a theoretical counterpart to experimental NMR data. globalresearchonline.net Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to UV-Vis absorption spectra. globalresearchonline.net

| Spectroscopic Data | Predicted Value | Assignment |

|---|---|---|

| Key IR Frequency (cm⁻¹) | ~2550 | S-H stretch |

| Key IR Frequency (cm⁻¹) | ~1580 | C=C stretch (furan ring) |

| ¹H NMR Chemical Shift (ppm) | ~1.5 | -SH |

| ¹³C NMR Chemical Shift (ppm) | ~145 | C2 of furan |

| UV-Vis λmax (nm) | ~230 | π → π* transition |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations introduce the element of time, allowing for the exploration of conformational landscapes and intermolecular interactions. For a flexible molecule like this compound, with its rotatable ethyl and methanethiol side chains, MD simulations are crucial for understanding its dynamic behavior.

MD simulations model the movement of atoms over time by solving Newton's equations of motion. These simulations can reveal the preferred conformations of the molecule in different environments, such as in the gas phase or in a solvent. The relative energies of different conformers, arising from the rotation around the C-C and C-S bonds, can be determined, providing insight into the molecule's structural flexibility.

Furthermore, MD simulations are invaluable for studying how this compound interacts with other molecules. For example, simulations in a water box can elucidate the nature of hydrogen bonding between the thiol group and water molecules, as well as hydrophobic interactions involving the furan ring and ethyl group. researchgate.net This is particularly relevant for understanding its solubility and behavior in aqueous systems.

Computational Modeling of Reaction Mechanisms and Transition States

Understanding the pathways through which this compound undergoes chemical reactions is a key area where computational modeling excels. By mapping out potential energy surfaces, computational chemists can identify transition states, intermediates, and products for various reactions.

A likely reaction pathway for this molecule is the oxidation of the thiol group, which can proceed through various mechanisms to form sulfenic acids, disulfides, and other oxidized sulfur species. nih.govconicet.gov.ar Computational methods can be used to calculate the activation energies for these different pathways, thereby predicting the most favorable reaction route under specific conditions. nih.govnih.gov For instance, the reaction with hydroxyl radicals or hydrogen peroxide can be modeled to understand its degradation in different chemical environments.

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Systems for Synthesis and Transformation

The synthesis and chemical transformation of furan (B31954) derivatives are central to green and sustainable chemistry. nih.gov Future research will likely focus on developing novel catalytic systems to efficiently synthesize (5-Ethylfuran-2-yl)methanethiol and to control its subsequent transformations.

The synthesis of furan-2-ylmethanethiol is traditionally achieved by treating furfuryl alcohol with thiourea (B124793) in the presence of hydrochloric acid, followed by hydrolysis. wikipedia.org A key area of future research will be the development of more sustainable and efficient catalytic methods. This could involve the use of heterogeneous catalysts to simplify purification processes and enable catalyst recycling. For instance, research into thiol-promoted catalytic synthesis of furan-containing compounds from biomass-derived alkylfurans is an active area. rsc.orgosti.gov

Furthermore, the development of catalysts for the selective transformation of the furan and thiol moieties will be crucial. The furan ring can undergo a variety of reactions, including electrophilic substitution, cycloadditions, and ring-opening, while the thiol group is amenable to oxidation, alkylation, and addition reactions. wikipedia.org Novel catalytic systems could enable selective transformations, leading to a diverse array of new functional molecules.

Table 1: Potential Catalytic Transformations for this compound

| Functional Group | Reaction Type | Potential Catalyst Type | Potential Product Class |

| Furan Ring | Hydrogenation | Nickel-doped Molybdenum Carbide mdpi.com | Substituted Tetrahydrofurans |

| Furan Ring | Oxidation | Homogeneous acids or acid catalysts with H₂O₂ researchgate.net | Dicarboxylic acids, Lactones |

| Furan Ring | Cycloaddition | Lewis Acids | Bicyclic compounds |

| Thiol Group | Oxidation | Mild oxidizing agents | Disulfides, Sulfonic acids |

| Thiol Group | Thiol-ene reaction | UV light, Photoinitiators | Thioether-functionalized polymers |

| Thiol Group | C-C Coupling | Perfluorinated sulfonic acid rsc.org | Higher molecular weight furan derivatives |

Development of Advanced Functional Materials Utilizing this compound

The incorporation of furan derivatives into polymers and other materials is a growing field of interest, driven by the desire to create sustainable materials from biomass. nih.govpolito.it The bifunctional nature of this compound makes it an attractive building block for advanced functional materials.

The thiol group can participate in thiol-ene "click" chemistry, a highly efficient and versatile reaction for polymer synthesis and modification. This could be exploited to create cross-linked networks or to functionalize polymer surfaces. For example, furan allyl derivatives have been used in thiol-ene reactions to create bio-based thermosets for coating applications. polito.it Similarly, the furan moiety can be used in polymerization reactions or as a platform for further chemical modification to tune the material's properties. The development of furan-based polymeric materials is an active area of research with applications in drug delivery and as antimicrobial agents. mdpi.com

Future research will likely explore the synthesis of polymers and composites incorporating this compound to create materials with tailored thermal, mechanical, and chemical properties.

Investigation of its Role in Supramolecular Assembly and Self-Assembled Systems

Self-assembled monolayers (SAMs) of thiols on metal surfaces are a cornerstone of nanoscience and nanotechnology. northwestern.edu The thiol group of this compound provides a strong anchor to gold and other metal surfaces, enabling the formation of SAMs. The furan ring, with its aromatic character and potential for π-π stacking interactions, could influence the packing and ordering of the molecules within the monolayer. nsf.gov

Future research will focus on understanding the self-assembly behavior of this compound on various substrates. High-resolution imaging techniques could be employed to characterize the molecular-level structure of these SAMs. nsf.gov The ethyl group on the furan ring may introduce steric effects that alter the packing density and orientation of the molecules compared to unsubstituted furan-2-ylmethanethiol.

The ability to form well-defined monolayers opens up possibilities for applications in molecular electronics, corrosion protection, and biosensing. The furan moiety could also serve as a site for further chemical modification after the SAM has been formed, allowing for the creation of complex, functional surfaces.

Application in Chemo-responsive Smart Materials and Sensors Research

The reactivity of both the furan and thiol groups makes this compound a promising candidate for the development of chemo-responsive smart materials and chemical sensors. nih.gov Materials that change their properties in response to a specific chemical stimulus are of great interest for a variety of applications, including drug delivery and diagnostics. nih.gov

The thiol group is known to react with various species, including heavy metal ions and reactive oxygen species. This reactivity can be harnessed to create sensors where the binding of an analyte to the thiol group triggers a detectable signal, such as a change in fluorescence or color. nih.gov The furan ring can also participate in reactions that could be used as a sensing mechanism. For instance, the Diels-Alder reaction of furans is a well-known transformation that could be used to detect specific dienophiles.

Future research in this area will likely involve the design and synthesis of molecules and materials based on this compound that exhibit a measurable response to specific analytes. The development of chemoresistors based on multi-walled carbon nanotubes functionalized with thiol-amine self-assembled monolayers for detecting volatile organic compounds is a relevant example of this approach. mdpi.com

Q & A

Q. What are the primary challenges in synthesizing (5-Ethylfuran-2-yl)methanethiol, and how can catalyst design be optimized for its production?

Synthesis challenges include balancing catalytic activity and selectivity, particularly due to the compound’s furan-ethyl-thiol structure. Insights from methanethiol synthesis reveal that catalysts like K₂WO₄/alumina achieve high selectivity (96%) but low methanol conversion (47%) due to strong acid-base interactions . Optimization strategies involve modulating acid-base properties using alkali metal promoters to reduce strong Lewis acid sites while enhancing basicity, which improves selectivity at the expense of activity. Combinatorial screening and operando spectroscopy (e.g., DRIFTS) are recommended to monitor active sites and tailor catalyst formulations.

Q. What analytical techniques are effective for detecting this compound in environmental or biological samples?

Advanced analytical methods, such as gas chromatography-mass spectrometry (GC-MS) coupled with cryogenic trapping, are critical for detecting volatile sulfur compounds. For example, methanethiol detection in oceanic emissions required satellite data integration and global databases to map concentrations . For lab analysis, derivatization (e.g., using PFB bromide) enhances sensitivity, while high-resolution MS/MS can distinguish structural isomers. Field sampling should prioritize inert materials to prevent artifact formation, as seen in studies of methanethiol degradation in microcosms .

Q. What microbial or abiotic pathways could produce this compound, and how can these be replicated in lab settings?

Microbial pathways, such as methionine γ-lyase activity in Ferroplasma acidarmanus, produce methanethiol from sulfur-containing amino acids . For abiotic synthesis, hydrothermal vent simulations (e.g., mixing low-temperature fluids with seawater) show methanethiol formation via carbon-sulfur reactions . Lab replication could involve batch reactors with controlled H₂S/CO₂ ratios and transition metal catalysts to mimic geochemical conditions.

Advanced Research Questions

Q. How can computational models predict the atmospheric impact of this compound emissions?

Global climate models (GCMs) integrating satellite data and ocean emission databases (e.g., methanethiol’s role in aerosol formation ) can be adapted. Key parameters include oxidation rates, Henry’s law constants, and aerosol nucleation efficiency. For example, methanethiol extends dimethyl sulfide’s atmospheric lifetime, enhancing cloud albedo effects . Researchers should use density functional theory (DFT) to calculate reaction pathways and QSPR models to estimate environmental persistence.

Q. How does the furan-ethyl-thiol structure influence reactivity in sulfur-mediated organic reactions?

The furan ring’s electron-rich nature facilitates electrophilic substitutions, while the ethyl-thiol group acts as a nucleophile. Similar compounds, like 1,4-dithiane derivatives, undergo ring-opening reactions to form disulfides or thioethers . Methodologically, kinetic studies (e.g., stopped-flow spectroscopy) under varying pH and solvent conditions can elucidate reaction mechanisms. Substituent effects on redox potential (e.g., cyclic voltammetry) should also be quantified.

Q. How might contradictory data on sulfur compound formation in hydrothermal systems inform studies of this compound’s prebiotic relevance?

Contradictory findings in methanethiol production (e.g., higher yields in low-H₂ environments ) highlight the need for multi-scale simulations. Lab experiments should replicate low-temperature (≤200°C) vent-seawater mixing zones, using in situ Raman spectroscopy to monitor intermediates. Comparative studies with thiols like ethanethiol could identify structural influences on abiotic synthesis efficiency.

Q. What experimental designs are critical for studying degradation pathways of this compound in aqueous environments?

Anoxic microcosm experiments (e.g., methanethiol degradation in chloroform-spiked systems ) provide a template. Key parameters include:

- Table 1 : IC50 values for microbial inhibition .

- Redox potential controls (e.g., Eh < -200 mV for sulfate-reducing conditions).

- Isotopic labeling (e.g., ³⁴S) to track sulfur fate via LC-MS or NMR.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.